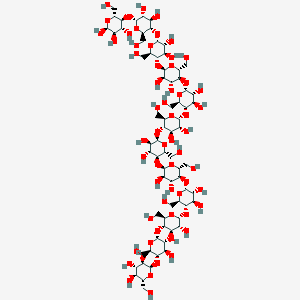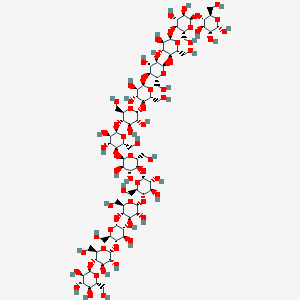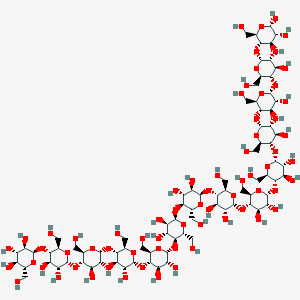
Bis(p-cresyl) m-Cresyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(p-cresyl) m-Cresyl Phosphate is an organophosphate compound with the molecular formula C21H21O4P. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by its light yellow, oily appearance and is slightly soluble in solvents like chloroform and methanol .
Métodos De Preparación
The synthesis of Bis(p-cresyl) m-Cresyl Phosphate typically involves the reaction of cresol isomers with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Bis(p-cresyl) m-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
Bis(p-cresyl) m-Cresyl Phosphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Bis(p-cresyl) m-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymatic activities, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use .
Comparación Con Compuestos Similares
Bis(p-cresyl) m-Cresyl Phosphate can be compared with other similar organophosphate compounds, such as:
Triphenyl Phosphate: Known for its use as a flame retardant and plasticizer, but with different chemical properties and applications.
Tris(2-chloroethyl) Phosphate: Another flame retardant with distinct chemical behavior and toxicity profile.
Tetrakis(hydroxymethyl) Phosphonium Chloride: Used in textile treatment and has different reactivity and applications compared to this compound.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Propiedades
Número CAS |
136868-91-2 |
|---|---|
Fórmula molecular |
C21H21O4P |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(3-methylphenyl) bis(4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-7-11-19(12-8-16)23-26(22,24-20-13-9-17(2)10-14-20)25-21-6-4-5-18(3)15-21/h4-15H,1-3H3 |
Clave InChI |
YSLTUIZNWYDWRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=CC(=C3)C |
Sinónimos |
Phosphoric Acid 3-Methylphenyl Bis(4-methylphenyl) Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
![tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)
![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
